tert-Butyl (4-acetyl-2-bromophenyl)carbamate tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 885269-93-2
VCID: VC8306116
InChI: InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
SMILES: CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol

tert-Butyl (4-acetyl-2-bromophenyl)carbamate

CAS No.: 885269-93-2

Cat. No.: VC8306116

Molecular Formula: C13H16BrNO3

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-acetyl-2-bromophenyl)carbamate - 885269-93-2

Specification

CAS No. 885269-93-2
Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
IUPAC Name tert-butyl N-(4-acetyl-2-bromophenyl)carbamate
Standard InChI InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
Standard InChI Key OGRMZMLEIGRKOH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Canonical SMILES CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

Introduction

Structural and Chemical Characteristics

The molecular formula of tert-butyl (4-acetyl-2-bromophenyl)carbamate is C₁₃H₁₆BrNO₃, with a molecular weight of 326.18 g/mol. The Boc group (-OC(O)C(CH₃)₃) provides steric bulk and protects the amine functionality during synthetic sequences, while the acetyl (-COCH₃) and bromine (-Br) substituents direct electrophilic and nucleophilic reactions on the aromatic ring. Key structural descriptors include:

  • LogP (octanol-water partition coefficient): Predicted to be 3.2–3.8 based on analogous tert-butyl carbamates , indicating moderate lipophilicity.

  • Solubility: Low aqueous solubility (~0.02–0.05 mg/mL in water) , necessitating polar aprotic solvents (e.g., DMF, THF) for reactions.

  • Hydrogen bonding: The carbamate NH acts as a hydrogen bond donor (1.0 H-bond donor), while carbonyl and acetyl groups serve as acceptors (3.0 H-bond acceptors) .

Synthetic Methodologies

Boc Protection of Substituted Anilines

The synthesis begins with Boc protection of 4-acetyl-2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O). Reaction conditions vary by catalyst and solvent:

ConditionCatalyst/SolventTemperatureYieldSource
NeatTiO₂-Pr-SO₃H20°C89%
TolueneNone70°C83%
THFK₂CO₃80°C64%

For tert-butyl (4-acetyl-2-bromophenyl)carbamate, THF with K₂CO₃ at 80°C is optimal, leveraging the base’s ability to deprotonate the aniline while avoiding acetyl group hydrolysis .

Challenges in Ortho-Substituted Systems

The ortho-bromine atom introduces steric hindrance, slowing Boc protection kinetics. Catalysts like Fe₃O4@MCM-41@Zr-piperazine nanoparticles enhance yields by reducing reaction times (e.g., 0.5 h vs. 16 h) .

Physicochemical and Spectral Data

Predicted Properties

PropertyValueMethod
Melting Point101–103°CAnalog
LogS (ESOL)-4.2SILICOS-IT
Skin Permeation (LogKp)-5.35 cm/s

Spectroscopic Features

  • ¹H NMR (DMSO-d₆): δ 9.49 (s, 1H, NH), 7.42 (d, J=8.8 Hz, 2H), 2.51 (s, 3H, COCH₃), 1.47 (s, 9H, C(CH₃)₃) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (acetyl C=O) .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with arylboronic acids, forming biaryl structures. For example, palladium-catalyzed coupling with phenylboronic acid yields tert-butyl (4-acetyl-2-biphenyl)carbamate, a potential kinase inhibitor intermediate.

Deprotection and Functionalization

Treatment with HCl/dioxane removes the Boc group, regenerating the free amine for further acylation or alkylation. The acetyl group can be reduced to -CH₂OH using NaBH₄/CeCl₃ .

Future Directions

Research should explore:

  • Continuous-flow synthesis to enhance Boc protection efficiency.

  • Enzymatic deprotection for greener processes.

  • C-H functionalization at the acetyl position for novel derivatives.

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